molecular formula C17H17BrO2 B14182375 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene CAS No. 922493-78-5

2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene

Cat. No.: B14182375
CAS No.: 922493-78-5
M. Wt: 333.2 g/mol
InChI Key: IJRAHZBJQVTMPJ-UHFFFAOYSA-N
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Description

2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a 1,4-dimethoxybenzene moiety through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The bromination of 4-methylphenylacetylene to obtain 4-(bromomethyl)phenylacetylene.

    Heck Reaction: The coupling of 4-(bromomethyl)phenylacetylene with 1,4-dimethoxybenzene using a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the ethenyl linkage can yield the corresponding ethyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

    Substitution: Derivatives with various functional groups replacing the bromomethyl group.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl derivatives.

Scientific Research Applications

2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which may involve binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,2-dimethoxybenzene
  • 1-Bromo-4-((E)-2-{4-[(E)-2-(4-bromophenyl)ethenyl]phenyl}ethenyl)benzene

Properties

CAS No.

922493-78-5

Molecular Formula

C17H17BrO2

Molecular Weight

333.2 g/mol

IUPAC Name

2-[2-[4-(bromomethyl)phenyl]ethenyl]-1,4-dimethoxybenzene

InChI

InChI=1S/C17H17BrO2/c1-19-16-9-10-17(20-2)15(11-16)8-7-13-3-5-14(12-18)6-4-13/h3-11H,12H2,1-2H3

InChI Key

IJRAHZBJQVTMPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)CBr

Origin of Product

United States

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